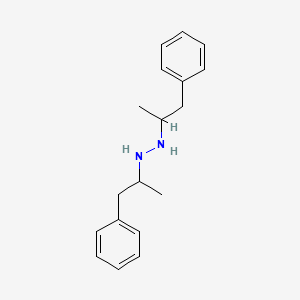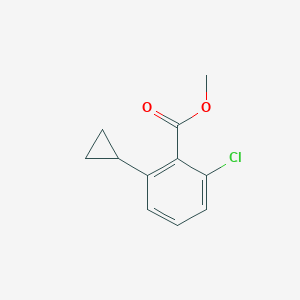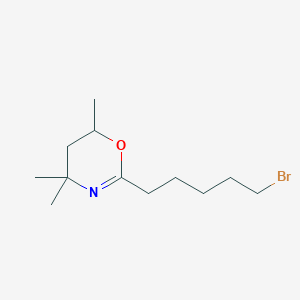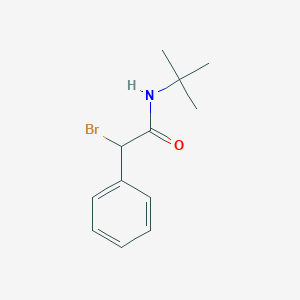
6-(3,4-Dichlorophenyl)-1-methylpteridine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,4-Dichlorophenyl)-1-methylpteridine-2,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pteridine core substituted with a 3,4-dichlorophenyl group and a methyl group, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)-1-methylpteridine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichloroaniline with a suitable pteridine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and requires specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies, such as microwave-assisted synthesis, can further enhance the production process by reducing reaction times and improving overall yields .
Analyse Des Réactions Chimiques
Types of Reactions
6-(3,4-Dichlorophenyl)-1-methylpteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine oxides, while reduction can produce pteridine alcohols. Substitution reactions can result in a variety of substituted pteridines with different functional groups.
Applications De Recherche Scientifique
6-(3,4-Dichlorophenyl)-1-methylpteridine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its interactions with enzymes and receptors.
Industrial Applications: The compound’s chemical properties make it suitable for use in industrial processes, such as the synthesis of other complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of 6-(3,4-Dichlorophenyl)-1-methylpteridine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea: This compound shares the 3,4-dichlorophenyl group but differs in its core structure and functional groups.
2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine: Another compound with a 3,4-dichlorophenyl group, but with an imidazo[1,2-a]pyridine core.
Uniqueness
6-(3,4-Dichlorophenyl)-1-methylpteridine-2,4-dione is unique due to its pteridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
64233-28-9 |
|---|---|
Formule moléculaire |
C13H8Cl2N4O2 |
Poids moléculaire |
323.13 g/mol |
Nom IUPAC |
6-(3,4-dichlorophenyl)-1-methylpteridine-2,4-dione |
InChI |
InChI=1S/C13H8Cl2N4O2/c1-19-11-10(12(20)18-13(19)21)17-9(5-16-11)6-2-3-7(14)8(15)4-6/h2-5H,1H3,(H,18,20,21) |
Clé InChI |
QMSPBCIBIDWEFN-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=NC=C(N=C2C(=O)NC1=O)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine](/img/structure/B14007464.png)
![Dichloro{7-[hydroxy(diphenyl)methyl]-9h-fluoren-2-yl}methanol](/img/structure/B14007470.png)

![n8-(Diphenylmethyl)-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14007489.png)

![[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate](/img/structure/B14007495.png)




![1-Ethyl-4-[(4-methylphenyl)sulfonyl]benzene](/img/structure/B14007525.png)

![4-[4-(3-phenylphenyl)phenyl]-6-[4-[3-(3-phenylphenyl)phenyl]phenyl]dibenzofuran](/img/structure/B14007539.png)
